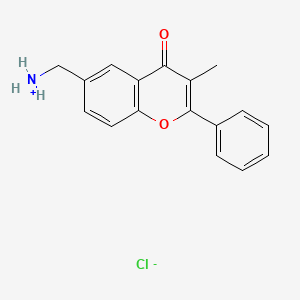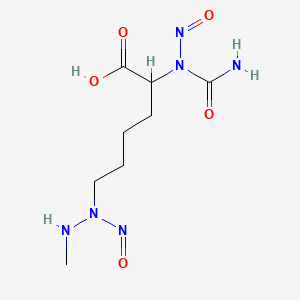
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with phospholipase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: A similar compound with dimethyl groups instead of diethyl groups.
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide: A sulfur-containing analog of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
3440-92-4 |
|---|---|
Molekularformel |
C7H16NO2P |
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
N,N-diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C7H16NO2P/c1-4-8(5-2)11-9-6-7(3)10-11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
FNCVXAXAHOPRKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P1OCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)

![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

